3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic Acid
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid (IUPAC name: (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid) is a fluorinated aromatic amino acid derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in solid-phase peptide synthesis (SPPS) as a building block, particularly for introducing fluorinated aromatic residues into peptide chains. Its structure features an Fmoc-protected α-amino group, a propanoic acid backbone, and a meta-fluorinated phenyl substituent (Figure 1).
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZERQNLGPZUNLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid, commonly referred to as Fmoc-D-β-HoPhe(3,4-DiCl)-OH, is a complex organic compound that combines a fluorenylmethoxycarbonyl (Fmoc) protecting group with a fluorophenyl moiety. This compound has gained attention in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry, particularly in peptide synthesis and drug development.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 470.35 g/mol. The presence of the Fmoc group is significant for protecting amino acids during peptide synthesis, while the fluorophenyl group may enhance biological activity through improved binding affinity to specific targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H21Cl2NO4 |
| Molecular Weight | 470.35 g/mol |
| CAS Number | 269396-57-8 |
| PubChem ID | 7009788 |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in disease processes. The Fmoc group protects amino acids during synthesis, while the fluorophenyl moiety can enhance binding affinity and specificity for certain biological targets.
Interaction Studies
Research indicates that compounds with similar structures exhibit promising anti-inflammatory and anticancer properties. Interaction studies often utilize techniques such as surface plasmon resonance and fluorescence spectroscopy to evaluate binding affinities with proteins or nucleic acids.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of compounds featuring the Fmoc group exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : Another research highlighted the anti-inflammatory potential of similar compounds through inhibition of pro-inflammatory cytokine production in vitro, suggesting a viable therapeutic pathway for inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Fmoc Group Introduction : The Fmoc group is introduced to the amino acid via reaction with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.
- Fluorophenyl Substitution : A substitution reaction using a fluorinated benzene derivative facilitates the introduction of the fluorophenyl group under controlled conditions.
Research Findings
Recent studies have focused on optimizing synthetic routes for this compound, emphasizing atom economy and reduced reaction times through multicomponent reactions. These advancements have enhanced the efficiency of producing structurally diverse derivatives.
Comparison with Similar Compounds
3-(2-Fluorophenyl) Variant
- IUPAC Name: 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid .
- Key Differences: The fluorine atom is in the ortho position, introducing steric hindrance near the amino acid backbone.
3-(3,5-Difluorophenyl) Variant
- IUPAC Name: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid .
- Key Differences :
3-(4-Nitrophenyl) Variant
- IUPAC Name: (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid .
- Key Differences :
Analogues with Non-Fluorinated Aromatic Substituents
3-Phenylpropanoic Acid
- IUPAC Name: (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid .
- Key Differences :
3-(2-Trifluoromethylphenyl) Variant
- IUPAC Name: (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid .
- Key Differences :
Analogues with Heterocyclic or Aliphatic Substituents
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid
3-(1-BOC-3-piperidyl)propanoic Acid
- IUPAC Name: 3-(Fmoc-amino)-3-(1-BOC-3-piperidyl)propanoic acid .
- Key Differences :
Table 1. Comparative Data for Fmoc-Protected Propanoic Acid Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
